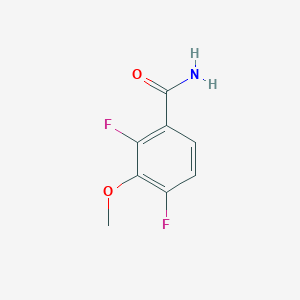

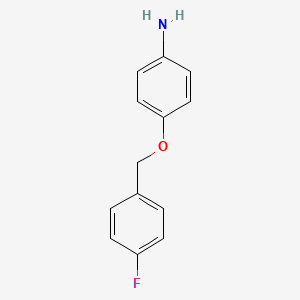

![molecular formula C12H13N3O2S B1309822 Ácido 5-metil-4-(pirrolidin-1-il)tieno[2,3-d]pirimidin-6-carboxílico CAS No. 878657-14-8](/img/structure/B1309822.png)

Ácido 5-metil-4-(pirrolidin-1-il)tieno[2,3-d]pirimidin-6-carboxílico

Descripción general

Descripción

5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid, or 5-Me-4-PTPCA, is a synthetic compound that has been studied for its potential to be used in a variety of medical and scientific applications. This compound has been found to have a wide range of biochemical and physiological effects, and is being studied for its potential to be used in lab experiments and clinical trials.

Aplicaciones Científicas De Investigación

Investigación en Proteómica

Este compuesto se utiliza en la proteómica, que es el estudio a gran escala de proteínas, sus estructuras y funciones. El anillo de pirrolidina presente en el compuesto proporciona un andamiaje versátil que se utiliza ampliamente en química medicinal para obtener compuestos para tratar enfermedades humanas . Su aplicación en la investigación de proteómica se deriva de su capacidad para interactuar con las proteínas, lo que podría afectar su función o expresión.

Descubrimiento de fármacos

La porción de pirrolidina es una característica común en el diseño de fármacos debido a su no planaridad y capacidad para contribuir a la estereoquímica de las moléculas . Este compuesto, con su anillo de pirrolidina, podría usarse para crear nuevos compuestos biológicamente activos con selectividad de objetivo, ayudando en el desarrollo de nuevos medicamentos.

Actividad Antitumoral

Los compuestos similares al ácido 5-metil-4-(pirrolidin-1-il)tieno[2,3-d]pirimidin-6-carboxílico han mostrado promesa en la inhibición de enzimas como la dihidrofolato reductasa (DHFR), que es un objetivo para fármacos antitumorales . La investigación sobre este compuesto podría conducir a nuevas terapias para el tratamiento del cáncer.

Exploración de Farmacóforos

Debido a la hibridación sp3 del anillo de pirrolidina, este compuesto puede utilizarse para explorar eficazmente el espacio de farmacóforos. Los farmacóforos son representaciones abstractas de las características moleculares que son necesarias para el reconocimiento molecular de un ligando por una macromolécula biológica .

Optimización de ADME/Tox

La introducción de fragmentos heteroatómicos, como el anillo de pirrolidina, en las moléculas de fármacos es un enfoque estratégico para modificar los parámetros fisicoquímicos y lograr mejores resultados de ADME/Tox (absorción, distribución, metabolismo, excreción y toxicidad) para los candidatos a fármacos .

Síntesis Estereoselectiva

La estereogenicidad de los carbonos en el anillo de pirrolidina hace que este compuesto sea un candidato interesante para la síntesis de fármacos estereoselectivos. Los diferentes estereoisómeros pueden conducir a diferentes perfiles biológicos debido a los modos de unión variados a proteínas enantioselectivas .

Análisis Bioquímico

Biochemical Properties

5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been shown to inhibit cAMP-phosphodiesterase, which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate. This inhibition can lead to increased levels of cyclic adenosine monophosphate, affecting various cellular processes . Additionally, 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid interacts with adenosine receptors, enhancing the bio-synthesis of prostacyclin and decreasing pulmonary hypertension .

Cellular Effects

The effects of 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of nuclear factor kappa B, a transcription factor involved in inflammatory responses . This modulation can lead to changes in the expression of genes related to inflammation and immune responses. Furthermore, 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its interaction with cAMP-phosphodiesterase results in enzyme inhibition, which in turn increases cyclic adenosine monophosphate levels . Additionally, it can activate adenosine receptors, promoting the synthesis of prostacyclin and reducing pulmonary hypertension . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid have been studied over time. The compound has shown stability under various conditions, maintaining its biochemical activity for extended periods. It is subject to degradation under certain conditions, which can affect its long-term efficacy . Studies have also indicated that prolonged exposure to 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects, such as reducing inflammation and improving metabolic function . At higher doses, it can exhibit toxic effects, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.

Metabolic Pathways

5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as cAMP-phosphodiesterase and adenosine receptors, influencing the levels of cyclic adenosine monophosphate and prostacyclin . These interactions can affect metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of 5-Methyl-4-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylic acid is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the nucleus allows it to interact with nuclear receptors and transcription factors, influencing gene expression . Additionally, its presence in the cytoplasm enables it to modulate cytoplasmic enzymes and signaling pathways .

Propiedades

IUPAC Name |

5-methyl-4-pyrrolidin-1-ylthieno[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-7-8-10(15-4-2-3-5-15)13-6-14-11(8)18-9(7)12(16)17/h6H,2-5H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXHQYTOUJDGZKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC=NC(=C12)N3CCCC3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201159573 | |

| Record name | 5-Methyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

878657-14-8 | |

| Record name | 5-Methyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878657-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201159573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

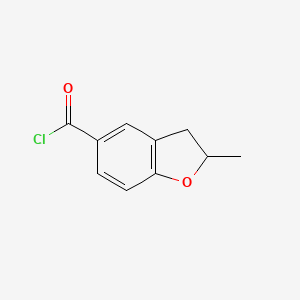

![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)

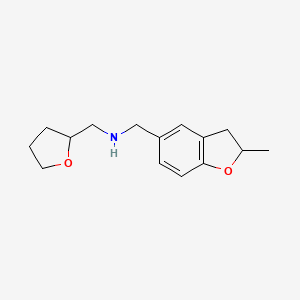

![[4-(3,4-Dimethoxy-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B1309748.png)

![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)

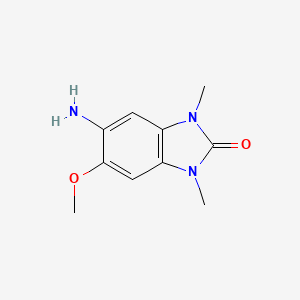

![4-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309769.png)

![3-[2-(4-Fluoro-phenoxy)-ethoxy]-phenylamine](/img/structure/B1309770.png)

![5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309791.png)